![molecular formula C22H28N2O3 B1659945 3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine CAS No. 69551-94-6](/img/structure/B1659945.png)
3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine is a complex organic compound that belongs to the class of pyrrolidines This compound is characterized by the presence of a methoxyphenyl group, a nitrophenethyl group, and a propyl group attached to a pyrrolidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino alcohol or an amino acid derivative.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced via a nucleophilic aromatic substitution reaction using a methoxy-substituted benzene derivative.
Attachment of the Nitrophenethyl Group: The nitrophenethyl group can be attached through a Friedel-Crafts alkylation reaction using a nitro-substituted benzene derivative and an appropriate alkylating agent.
Addition of the Propyl Group: The propyl group can be added through a Grignard reaction or an alkylation reaction using a propyl halide.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst to reduce the nitro group to an amine group.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of amine derivatives from the reduction of the nitro group.
Substitution: Formation of substituted derivatives depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activities, including its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic applications, including its use as a lead compound for the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Receptors: Interaction with specific receptors on the surface of cells, leading to modulation of cellular signaling pathways.
Enzyme Inhibition: Inhibition of specific enzymes involved in metabolic pathways, leading to changes in cellular processes.
Gene Expression: Modulation of gene expression through interaction with transcription factors or other regulatory proteins.
Comparación Con Compuestos Similares
Similar Compounds
3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-ethylpyrrolidine: Similar structure with an ethyl group instead of a propyl group.
3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-butylpyrrolidine: Similar structure with a butyl group instead of a propyl group.
3-(m-Methoxyphenyl)-1-(p-nitrophenethyl)-3-isopropylpyrrolidine: Similar structure with an isopropyl group instead of a propyl group.
Uniqueness
3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine is unique due to its specific combination of substituents, which confer distinct chemical and biological properties
Propiedades
Número CAS |
69551-94-6 |
|---|---|
Fórmula molecular |
C22H28N2O3 |
Peso molecular |
368.5 g/mol |
Nombre IUPAC |
3-(3-methoxyphenyl)-1-[2-(4-nitrophenyl)ethyl]-3-propylpyrrolidine |
InChI |
InChI=1S/C22H28N2O3/c1-3-12-22(19-5-4-6-21(16-19)27-2)13-15-23(17-22)14-11-18-7-9-20(10-8-18)24(25)26/h4-10,16H,3,11-15,17H2,1-2H3 |
Clave InChI |
IQJWZICGGPPMEA-UHFFFAOYSA-N |
SMILES |
CCCC1(CCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
SMILES canónico |
CCCC1(CCN(C1)CCC2=CC=C(C=C2)[N+](=O)[O-])C3=CC(=CC=C3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


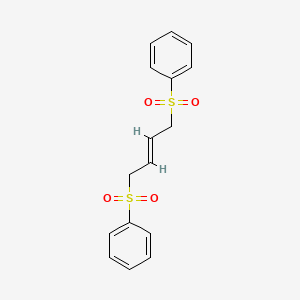

![5-butyl-4-hydroxy-6H-pyrido[3,2,1-jk]carbazol-6-one](/img/structure/B1659865.png)
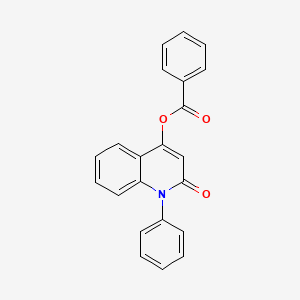
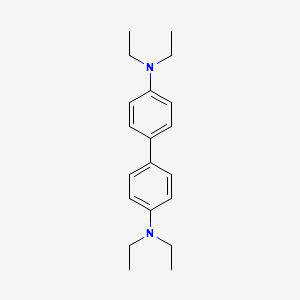
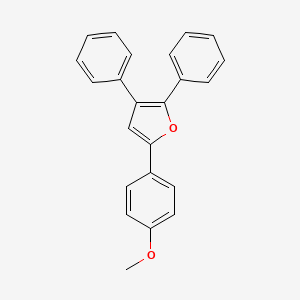

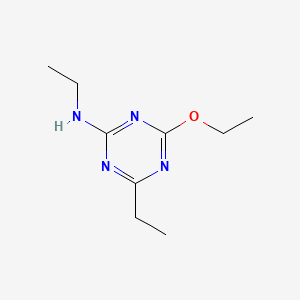
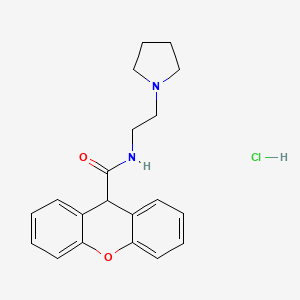
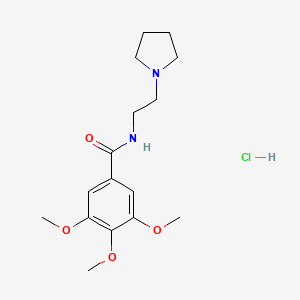
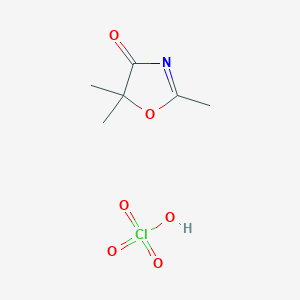


![(4Z)-2-methyl-4-[(E)-3-phenylprop-2-enylidene]-1,3-oxazol-5-one](/img/structure/B1659883.png)
